Gratisin: A Technical Guide to its Origin, Discovery, and Antimicrobial Properties
Gratisin: A Technical Guide to its Origin, Discovery, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gratisin is a cyclic dodecapeptide antibiotic belonging to the gramicidin S family. First identified in the early 1980s, it has attracted scientific interest due to its antimicrobial activity. This document provides a comprehensive overview of the origin, discovery, and biological characteristics of gratisin, with a focus on the technical details relevant to research and drug development.
Origin and Discovery
1.1. Producing Organism
Gratisin is a natural product synthesized by the Gram-positive soil bacterium, Brevibacillus brevis (formerly known as Bacillus brevis). This species is well-documented as a producer of various peptide antibiotics, including the notable gramicidin S and tyrocidine.
1.2. Discovery
The discovery of gratisin was first reported by a team of Japanese scientists, M. Tamaki, M. Ogata, N. Mori, M. Takimoto, S. Sofuku, and I. Muramatsu, in 1983. Their research focused on identifying novel antimicrobial compounds from Bacillus brevis. While the full details of their initial discovery are contained within their original publication, subsequent research has built upon this foundational work to characterize the peptide's structure and activity.
Physicochemical Properties and Structure
Gratisin is a cyclic peptide with the amino acid sequence: cyclo(-Val-Orn-Leu-d-Phe-Pro-d-Tyr-)2 . This structure is characterized by the presence of the non-proteinogenic amino acid ornithine (Orn) and the d-isomers of phenylalanine (Phe) and tyrosine (Tyr). The cyclic nature of the peptide contributes to its stability and biological activity.
Antimicrobial Activity
Gratisin exhibits inhibitory activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of gratisin against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus FDA 209P | 6.25 |
| Bacillus subtilis PCI 219 | 3.13 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa P-3 | >100 |
Note: Data for this table is based on available research on gratisin and its analogues. The MIC values for gratisin against a wider range of clinically relevant bacteria are a subject of ongoing research.
Experimental Protocols
4.1. Cultivation of Brevibacillus brevis for Gratisin Production
This protocol outlines a general method for cultivating Brevibacillus brevis for the production of peptide antibiotics. Optimization may be required for maximizing gratisin yield.
4.1.1. Media Preparation
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Nutrient Broth (for seed culture):
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Beef extract: 3 g/L
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Peptone: 5 g/L
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Adjust pH to 7.0-7.2
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Production Medium (e.g., a modified peptone-based medium):
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Peptone: 10 g/L
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Meat extract: 5 g/L
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Glycerol: 5 g/L
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NaCl: 2.5 g/L
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Adjust pH to 7.2
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4.1.2. Inoculation and Fermentation
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Inoculate a loopful of a pure culture of Brevibacillus brevis into a flask containing nutrient broth.
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Incubate the seed culture at 30-37°C for 18-24 hours with shaking (200 rpm).
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Transfer the seed culture (typically 1-5% v/v) to the production medium.
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Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking.
4.2. Isolation and Purification of Gratisin
The following is a generalized protocol for the isolation and purification of cyclic peptides like gratisin from a bacterial culture. Specific details may need to be adapted based on experimental observations.
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Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.
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Acidification and Extraction:
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Adjust the pH of the supernatant to 3.0 with HCl.
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Extract the supernatant with an equal volume of n-butanol.
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Separate the butanol layer and concentrate it under reduced pressure.
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Silica Gel Chromatography:
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Dissolve the crude extract in a minimal amount of methanol.
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Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
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Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
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Collect fractions and monitor for antimicrobial activity using a bioassay (e.g., agar diffusion assay against a sensitive organism like Bacillus subtilis).
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High-Performance Liquid Chromatography (HPLC):
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Pool the active fractions from the silica gel chromatography and concentrate them.
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Further purify the active fraction using reversed-phase HPLC (e.g., a C18 column).
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Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
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Monitor the elution profile at 220 nm and 280 nm.
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Collect the peak corresponding to gratisin and verify its purity and identity using mass spectrometry and amino acid analysis.
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4.3. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
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Preparation of Gratisin Stock Solution: Prepare a stock solution of purified gratisin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.
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Preparation of Microtiter Plates:
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Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
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Perform serial two-fold dilutions of the gratisin stock solution across the wells to create a range of concentrations.
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Inoculum Preparation:
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Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
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Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
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Inoculation and Incubation:
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Inoculate each well of the microtiter plate with the bacterial suspension.
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Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
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Incubate the plates at 35-37°C for 18-24 hours.
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Reading the MIC: The MIC is the lowest concentration of gratisin at which there is no visible growth of the bacteria.
Visualizations
Caption: Experimental workflow for the production, isolation, and characterization of gratisin.
